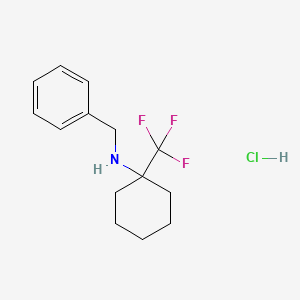

N-Benzyl-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Benzyl-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C14H18F3N·HCl It is known for its unique structural features, which include a benzyl group, a trifluoromethyl group, and a cyclohexane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride typically involves the following steps:

Formation of the cyclohexane ring: The cyclohexane ring is synthesized through a series of cyclization reactions.

Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

Benzylation: The benzyl group is added to the cyclohexane ring through a benzylation reaction using benzyl chloride and a suitable base.

Formation of the amine: The amine group is introduced through a reductive amination reaction.

Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and batch processing.

Análisis De Reacciones Químicas

Types of Reactions

N-Benzyl-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted benzyl or cyclohexane derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have demonstrated that compounds with similar trifluoromethyl groups exhibit significant anticancer properties. For instance, research on TASIN analogs highlights their selective cytotoxic activity against colon cancer cell lines, indicating that trifluoromethyl-substituted compounds may enhance therapeutic efficacy against specific cancer types . N-Benzyl-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride could potentially be evaluated for similar effects.

Antimicrobial and Antitubercular Properties

The presence of the trifluoromethyl group in various compounds has been linked to increased antimicrobial activity. A study on benzimidazole derivatives showed promising results against Mycobacterium tuberculosis, suggesting that similar structural motifs in this compound could also yield effective antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The trifluoromethyl group is known to influence lipophilicity and electronic properties, which can enhance binding affinity to biological targets. Studies involving related compounds indicate that modifications at the benzyl and cyclohexane rings may significantly alter pharmacological profiles .

Cardiovascular Applications

Compounds with similar structures have been investigated for their ability to inhibit cholesteryl ester transfer protein (CETP), which plays a role in lipid metabolism and cardiovascular diseases. This compound could be explored as a candidate for treating conditions like hyperlipidemia or arteriosclerosis due to its potential CETP inhibitory effects .

Neurological Applications

Given the structural similarities to other amines that affect neurotransmitter systems, there is potential for this compound to be investigated for neurological applications, particularly in mood disorders or neurodegenerative diseases.

Case Studies

Mecanismo De Acción

The mechanism of action of N-Benzyl-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The benzyl group contributes to the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

- N-Benzyl-4,4-difluoro-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride

- N-Benzyl-1-(difluoromethyl)cyclohexan-1-amine hydrochloride

Uniqueness

N-Benzyl-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry where these properties are desirable for drug development.

Actividad Biológica

N-Benzyl-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structural features, particularly the trifluoromethyl group, confer distinct physicochemical properties that enhance its biological activity. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H14ClF3N. The trifluoromethyl group significantly influences its lipophilicity and biological interactions, making it a valuable candidate for various pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism involves:

- Receptor Binding : The compound acts as a ligand, potentially modulating receptor activity. The trifluoromethyl group enhances membrane permeability, facilitating intracellular interactions.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, contributing to its therapeutic effects.

1. Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of trifluoromethylbenzohydrazides have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 to 106.75 µM . This suggests potential applications in treating infections caused by resistant strains of bacteria.

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies. It has been suggested that compounds with similar structures can modulate inflammatory pathways, possibly reducing the production of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Notable Research Findings

- Antimycobacterial Activity : In a high-throughput screening study against Mycobacterium tuberculosis, compounds structurally related to this compound exhibited varying degrees of inhibition, indicating potential for further development as antimycobacterial agents .

- P-glycoprotein Modulation : Some studies have suggested that similar compounds may interact with P-glycoprotein (P-gp), an important drug transporter involved in multidrug resistance . This interaction could enhance the bioavailability of co-administered drugs.

Propiedades

IUPAC Name |

N-benzyl-1-(trifluoromethyl)cyclohexan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3N.ClH/c15-14(16,17)13(9-5-2-6-10-13)18-11-12-7-3-1-4-8-12;/h1,3-4,7-8,18H,2,5-6,9-11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUKLLMVJQVPRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(F)(F)F)NCC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClF3N |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.75 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.